molecular formula C8H8N2O3 B12460078 Ethanone, 1-(3-nitrophenyl)-, oxime, (E)- CAS No. 87974-55-8

Ethanone, 1-(3-nitrophenyl)-, oxime, (E)-

Cat. No.: B12460078
CAS No.: 87974-55-8
M. Wt: 180.16 g/mol
InChI Key: PDRKZXUNOXCETR-UHFFFAOYSA-N
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Description

(E)-N-[1-(3-NITROPHENYL)ETHYLIDENE]HYDROXYLAMINE is an organic compound characterized by the presence of a nitrophenyl group and a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[1-(3-NITROPHENYL)ETHYLIDENE]HYDROXYLAMINE typically involves the condensation of 3-nitroacetophenone with hydroxylamine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 0°C and 25°C to ensure optimal yield.

Industrial Production Methods

Industrial production of (E)-N-[1-(3-NITROPHENYL)ETHYLIDENE]HYDROXYLAMINE may involve large-scale batch or continuous processes. The key steps include the preparation of 3-nitroacetophenone, followed by its reaction with hydroxylamine. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[1-(3-NITROPHENYL)ETHYLIDENE]HYDROXYLAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitro-substituted oximes.

    Reduction: Reduction of the nitro group can lead to the formation of amines.

    Substitution: The hydroxylamine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Nitro-substituted oximes.

    Reduction: Amines.

    Substitution: Various substituted hydroxylamines.

Scientific Research Applications

(E)-N-[1-(3-NITROPHENYL)ETHYLIDENE]HYDROXYLAMINE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-N-[1-(3-NITROPHENYL)ETHYLIDENE]HYDROXYLAMINE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the hydroxylamine moiety can form hydrogen bonds and coordinate with metal ions. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-[1-(4-NITROPHENYL)ETHYLIDENE]HYDROXYLAMINE
  • (E)-N-[1-(2-NITROPHENYL)ETHYLIDENE]HYDROXYLAMINE
  • (E)-N-[1-(3-METHOXYPHENYL)ETHYLIDENE]HYDROXYLAMINE

Uniqueness

(E)-N-[1-(3-NITROPHENYL)ETHYLIDENE]HYDROXYLAMINE is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[1-(3-nitrophenyl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-6(9-11)7-3-2-4-8(5-7)10(12)13/h2-5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRKZXUNOXCETR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80323320
Record name Ethanone, 1-(3-nitrophenyl)-, oxime, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80323320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87974-55-8
Record name Ethanone, 1-(3-nitrophenyl)-, oxime, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80323320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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